1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid

Overview

Description

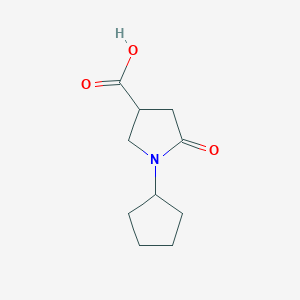

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is characterized by a cyclopentyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Cyclopentylation: Introduction of the cyclopentyl group to the pyrrolidine ring.

Oxidation: Conversion of the pyrrolidine ring to include a ketone functional group.

Carboxylation: Addition of the carboxylic acid group to the pyrrolidine ring.

The specific reaction conditions and reagents used can vary, but common methods include the use of cyclopentyl halides for cyclopentylation, oxidizing agents like potassium permanganate for oxidation, and carbon dioxide for carboxylation .

Chemical Reactions Analysis

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its structural features enable chemists to modify it into various derivatives, which can be employed in multiple chemical reactions, including nucleophilic substitutions and cyclization reactions. This versatility makes it an essential component in organic synthesis pathways aimed at developing new chemical entities with potential biological activities .

Biological Research

Biological Activity Exploration

Research has indicated that derivatives of this compound exhibit promising biological activities. Studies have shown that certain derivatives possess antimicrobial properties against multidrug-resistant pathogens, including Gram-positive bacteria . For instance, a derivative with a 3,5-dichloro substitution demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | MRSA TCH 1516 | 64 µg/mL |

| 3,5-Dichloro derivative | C. difficile AR-1067 | 128 µg/mL |

Anticancer Potential

In addition to its antibacterial properties, certain derivatives have shown anticancer activity. For example, compounds bearing specific substitutions have been tested against A549 human lung cancer cells, revealing structure-dependent cytotoxic effects. Some derivatives reduced cell viability significantly compared to untreated controls .

Pharmacological Applications

Therapeutic Potential

The pharmacological potential of this compound derivatives extends to analgesic and antihypoxic effects. Studies have suggested that these compounds may interact with neurotransmitter systems, potentially acting as GABA receptor antagonists or histamine-N-methyl transferase inhibitors . This interaction profile indicates their possible use in treating conditions related to pain and anxiety.

Table 2: Pharmacological Activities

| Activity Type | Mechanism of Action | Observed Effects |

|---|---|---|

| Analgesic | Modulation of pain pathways | Pain relief in animal models |

| Antihypoxic | Neurotransmitter interaction | Mitigation of hypoxia symptoms |

Industrial Applications

Material Science

In industrial settings, the compound is being explored for its potential applications in the production of various chemical products and materials. Its ability to serve as a building block for synthesizing polymers and other materials makes it valuable in material science research .

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors on cell surfaces, modulating cellular signaling pathways .

Comparison with Similar Compounds

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid can be

Biological Activity

1-Cyclopentyl-5-oxopyrrolidine-3-carboxylic acid (CPCPCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CPCPCA is characterized by a pyrrolidine ring with a cyclopentyl substituent at the nitrogen position and a carboxylic acid group at the third carbon. Its molecular formula is , with a molecular weight of approximately 225.29 g/mol. The unique cyclic structure contributes to its chemical reactivity and potential pharmacological properties.

Biological Activities

Research indicates that CPCPCA exhibits significant biological activities, including:

- Antimicrobial Activity : CPCPCA has shown promise against various Gram-positive bacteria. In vitro studies have demonstrated its effectiveness against multidrug-resistant strains, such as Staphylococcus aureus and Enterococcus faecalis . The structure-dependent antimicrobial activity suggests that modifications to the compound can enhance its efficacy.

- Anticancer Activity : Studies have evaluated the anticancer properties of CPCPCA derivatives using human lung adenocarcinoma cell lines (A549). The results indicate that certain derivatives significantly reduce cell viability, suggesting potential as chemotherapeutic agents . For instance, a derivative with a 3,5-dichloro-2-hydroxyphenyl substituent exhibited a reduction in cell viability by 24.5% (p < 0.0001) compared to controls .

- Analgesic Effects : Preliminary research suggests that CPCPCA may have analgesic properties, potentially modulating neurotransmitter systems involved in pain perception . However, detailed mechanisms remain under investigation.

The exact mechanisms of action for CPCPCA are not fully elucidated but are believed to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the carboxylic acid group allows for various chemical transformations, which can lead to the formation of active metabolites that may exert biological effects .

Case Studies and Research Findings

Several studies have explored the biological activities of CPCPCA and its derivatives:

- Antimicrobial Screening : A study conducted on various 5-oxopyrrolidine derivatives, including CPCPCA, revealed structure-dependent antimicrobial activity against clinically significant pathogens. The compounds were screened using broth microdilution techniques, demonstrating varying degrees of effectiveness .

- Cytotoxicity Assays : In vitro cytotoxicity assays using A549 cells showed that certain derivatives reduced cell viability significantly compared to standard chemotherapeutics like cisplatin. This highlights the potential of CPCPCA derivatives in cancer treatment .

- Mechanistic Studies : Ongoing research aims to clarify the specific pathways through which CPCPCA exerts its biological effects. Initial findings suggest modulation of key signaling pathways involved in inflammation and pain response .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid | Cyclopropyl group instead of cyclopentyl | Different activity profile |

| 1-Allyl-5-oxopyrrolidine-3-carboxylic acid | Allyl substituent at nitrogen | Varies in reactivity |

| 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Aromatic substitution | Enhanced receptor interaction |

The comparative analysis indicates that variations in substituents can significantly influence both chemical reactivity and biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid with high enantiomeric purity?

Methodological Answer: A five-step synthesis starting from itaconic acid has been reported for structurally similar 5-oxopyrrolidine derivatives. Key steps include cyclopentyl group introduction via nucleophilic substitution or Pd-catalyzed coupling, followed by ring closure and oxidation. To ensure enantiomeric purity, chiral auxiliaries (e.g., (R)- or (S)-benzyl groups) can be introduced during intermediate stages, followed by resolution using chiral HPLC or enzymatic hydrolysis .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during cyclopentyl group functionalization?

Methodological Answer: Byproduct formation (e.g., dimerization or over-alkylation) is common during cyclopentyl group attachment. Optimization involves:

- Temperature control : Maintain ≤ 0°C during alkylation to suppress side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) with slow reagent addition.

- Catalyst screening : Test Pd(PPh₃)₄ or CuI for coupling efficiency .

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. What spectroscopic techniques are most reliable for characterizing the lactam ring and carboxylic acid moieties?

Methodological Answer:

- ¹H/¹³C NMR : Confirm lactam ring integrity via δ 2.5–3.5 ppm (pyrrolidine protons) and δ 170–175 ppm (carbonyl carbons). Carboxylic acid protons (δ 10–12 ppm) may appear broad due to hydrogen bonding.

- IR Spectroscopy : Look for lactam C=O stretch (~1680 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹).

- Mass Spectrometry : Use ESI-MS in negative ion mode to detect [M-H]⁻ peaks .

Q. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies on analogous 5-oxopyrrolidine derivatives show:

- Acidic conditions (pH < 3) : Lactam ring hydrolysis occurs, forming open-chain intermediates.

- Neutral/basic conditions (pH 7–9) : Carboxylic acid deprotonation enhances solubility but may promote decarboxylation at elevated temperatures.

Recommendations: Store solutions at pH 5–6 (buffered with ammonium acetate) at 4°C to minimize degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cyclopentyl substituents on biological activity?

Methodological Answer:

- Analog synthesis : Replace the cyclopentyl group with cyclohexyl, aryl, or alkyl variants.

- In vitro assays : Test analogs against target enzymes (e.g., proteases or kinases) using fluorescence polarization or SPR.

- Computational modeling : Perform docking studies (AutoDock Vina) to assess steric/electronic effects of substituents on binding affinity .

Example: Cyclohexyl analogs showed 30% lower activity in protease inhibition assays compared to cyclopentyl derivatives .

Q. What strategies resolve contradictions in reported cytotoxicity data for 5-oxopyrrolidine derivatives?

Methodological Answer: Discrepancies often arise from:

- Purity variability : Validate compound purity (>98%) via HPLC (C18 column, 0.1% TFA/MeCN gradient).

- Assay interference : Test for false positives (e.g., lactate dehydrogenase release assays) using orthogonal methods like MTT or Annexin V staining.

- Cell line specificity : Compare results across multiple lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Q. How can computational methods predict the metabolic stability of this compound?

Methodological Answer:

- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism sites.

- MD simulations : Run 100-ns simulations (GROMACS) to assess interactions with cytochrome P450 3A3.

- In vitro validation : Perform microsomal stability assays (rat/human liver microsomes) with LC-MS/MS quantification .

Q. What protocols validate the compound’s role as a proline analog in peptide synthesis?

Methodological Answer:

- Solid-phase peptide synthesis : Incorporate the compound via Fmoc chemistry (2% DBU in DMF for deprotection).

- Circular dichroism (CD) : Compare α-helix/β-sheet content in peptides with/without the analog.

- Protease resistance : Incubate with trypsin/chymotrypsin and monitor degradation via MALDI-TOF .

Properties

IUPAC Name |

1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-11(9)8-3-1-2-4-8/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQZKPNTCXAUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406478 | |

| Record name | 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696647-78-6 | |

| Record name | 1-cyclopentyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.